molecular formula C12H13NO3 B1427481 (3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid CAS No. 933708-55-5

(3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid

Cat. No.: B1427481
CAS No.: 933708-55-5
M. Wt: 219.24 g/mol
InChI Key: BUDWPGSSYJHKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

(3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with lipase enzymes, which catalyze the hydrolysis of fats . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound has shown potential in modulating the activity of certain proteins involved in inflammatory pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation. Moreover, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of certain metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained anti-inflammatory effects in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and pain relief. At higher doses, it may cause toxic or adverse effects, including potential damage to liver and kidney tissues . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to plasma proteins, affecting its distribution and bioavailability . The localization and accumulation of the compound in specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid involves several steps. One common method includes the reaction of benzaldehyde derivatives with malononitrile in the presence of a base such as calcium carbonate in absolute ethanol . The resulting intermediate undergoes further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various hydroxy derivatives .

Scientific Research Applications

(3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in scientific research.

Properties

IUPAC Name

2-(3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-6-5-9-3-1-2-4-10(9)7-13(11)8-12(15)16/h1-4H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDWPGSSYJHKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid
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(3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid
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(3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.